Fmoc-Cys(Trt)-OPfp, or N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, is a derivative of the amino acid cysteine. It is characterized by its empirical formula and a molecular weight of 751.76 g/mol. This compound plays a significant role in peptide synthesis, particularly in protecting the thiol group of cysteine during the formation of peptides. The trityl (Trt) group provides stability and prevents unwanted reactions, while the Fmoc group allows for selective deprotection under mild conditions .
Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:
The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.
Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:
The synthesis of Fmoc-Cys(Trt)-OPfp typically involves several key steps:
Fmoc-Cys(Trt)-OPfp is widely used in:
Studies on Fmoc-Cys(Trt)-OPfp often focus on its interactions during peptide synthesis. For example, it has been shown to couple effectively with other amino acids without causing racemization, which is crucial for maintaining the chirality of synthesized peptides. Additionally, research indicates that its use can enhance the efficiency and yield of peptide synthesis compared to other protecting groups .
Several compounds are structurally similar to Fmoc-Cys(Trt)-OPfp, each offering unique properties for peptide synthesis:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-Cys(Acm)-OPfp | Acetamidomethyl protection on thiol | More stable under acidic conditions |
Fmoc-Cys(Bzl)-OPcp | Benzyl protection on thiol | Easier removal under hydrogenation conditions |
Fmoc-His(Trt)-OPfp | Similar Fmoc and Trt groups on histidine | Used for histidine-containing peptides |
Fmoc-Ala-ONp | Simple alanine derivative | Less sterically hindered, easier coupling |
Fmoc-Cys(Trt)-OPfp stands out due to its effective protection strategy for cysteine while allowing efficient coupling without racemization. Its unique combination of protecting groups makes it particularly valuable in complex peptide synthesis .
Irritant